molecular formula C10H12O3S B8301640 (-)-4-Methoxyphenylsulfinylacetone

(-)-4-Methoxyphenylsulfinylacetone

Cat. No. B8301640
M. Wt: 212.27 g/mol
InChI Key: CKQLJNSYQAOPLU-UHFFFAOYSA-N
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Patent
US04889866

Procedure details

To a solution of lithium diisopropylamide prepared from diisopropylamine (27.3 g) and n-butyl lithium (161.75 ml, 1.6M) in tetrahydrofuran (700 ml), was added a solution of (-)-methyl methoxyphenyl sulfoxide (20 g) in tetrahydrofuran (40 ml) at -20° C. After 15 minutes, ethyl acetate (22.8 g) was added and the mixture was allowed to reach room temperature. After quenching with NaH2PO4, the solvent was removed in vacuo and the residue was extracted with ether. The extract was purified by chromatography on silica gel (1:1 acetone/hexane) to give (-)-4-methoxyphenylsulfinylacetone, m.p. 56°-58° C., [α]D =-149.8° (C=0.032, methanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
161.75 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
22.8 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N-][CH:5]([CH3:7])C)(C)C.[Li+].C(NC(C)C)(C)C.[CH2:16]([Li])[CH2:17][CH2:18][CH3:19].C[O:22][C:23]1[CH:28]=CC=C[C:24]=1[S:29](C)=[O:30].[O:32]1CCC[CH2:33]1>C(OCC)(=O)C>[CH3:33][O:32][C:16]1[CH:7]=[CH:5][C:19]([S:29]([CH2:24][C:23](=[O:22])[CH3:28])=[O:30])=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
27.3 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
161.75 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
700 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
COC1=C(C=CC=C1)S(=O)C
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
22.8 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
After quenching with NaH2PO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ether
CUSTOM
Type
CUSTOM
Details
The extract was purified by chromatography on silica gel (1:1 acetone/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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